molecular formula C13H11ClN2O3 B2906609 1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 928708-24-1

1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2906609
CAS No.: 928708-24-1
M. Wt: 278.69
InChI Key: UMPRRXUPWWEKKQ-UHFFFAOYSA-N
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Description

1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with a complex structure, featuring a pyrrole ring substituted with a chloro-nitrophenyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorophenyl compounds to introduce the nitro group. This is followed by the formation of the pyrrole ring through cyclization reactions involving appropriate precursors like diketones or ketoesters.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups on the aromatic ring, along with the reactive aldehyde group, makes it a versatile intermediate in organic synthesis and a candidate for various biological studies .

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-5-10(7-17)9(2)15(8)11-3-4-12(14)13(6-11)16(18)19/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPRRXUPWWEKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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